molecular formula C17H18F2O2 B1666996 Bifluranol CAS No. 34633-34-6

Bifluranol

Cat. No.: B1666996
CAS No.: 34633-34-6
M. Wt: 292.32 g/mol
InChI Key: RDVXUHOSYIBGBT-ZWNOBZJWSA-N
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Preparation Methods

The synthesis of bifluranolum involves several steps, starting with the preparation of the core structure, followed by the introduction of fluorine atoms and hydroxyl groups. The synthetic route typically includes the following steps:

    Formation of the Core Structure: The core structure is synthesized through a series of condensation reactions involving aromatic compounds.

    Introduction of Fluorine Atoms: Fluorine atoms are introduced using fluorinating agents such as diethylaminosulfur trifluoride (DAST) under controlled conditions.

    Hydroxylation: Hydroxyl groups are added through hydroxylation reactions using reagents like hydrogen peroxide or other oxidizing agents.

Chemical Reactions Analysis

Bifluranol undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride, resulting in the formation of reduced phenolic compounds.

    Substitution: this compound can undergo substitution reactions where fluorine atoms are replaced by other functional groups using nucleophilic substitution reagents.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and temperature control to optimize reaction rates and yields .

Comparison with Similar Compounds

Bifluranol is unique due to its dual activity as both an anti-inflammatory agent and an androgen antagonist. Similar compounds include:

Compared to these compounds, bifluranolum’s unique combination of anti-inflammatory and androgen antagonist activities makes it a valuable compound for research and potential therapeutic applications .

Biological Activity

Bifluranol, a fluorinated bibenzyl compound, has garnered attention due to its significant biological activity, particularly in the context of antiandrogenic effects and potential therapeutic applications. This article explores the compound's biological activity, focusing on its mechanisms, efficacy in treating benign prostatic hyperplasia (BPH), and its inhibition of specific enzymes involved in steroidogenesis.

This compound is characterized by its unique chemical structure, which allows it to interact with androgen receptors and inhibit the action of androgens. This property is particularly relevant in conditions such as BPH, where androgen levels contribute to prostate enlargement.

  • Chemical Structure : this compound is a fluorinated bibenzyl derivative, which enhances its lipophilicity and bioavailability.
  • Mechanism : As an antiandrogen, this compound competes with dihydrotestosterone (DHT) for binding to androgen receptors, thereby inhibiting androgen-mediated signaling pathways that promote prostate cell proliferation.

Efficacy in Benign Prostatic Hyperplasia (BPH)

Several studies have investigated the efficacy of this compound in treating BPH. Preclinical studies have demonstrated promising results:

  • Anti-Prostatic Activity : In a study involving rats, this compound exhibited a potent anti-prostatic effect, significantly reducing prostate weight compared to control groups .
  • Clinical Relevance : The compound's ability to inhibit androgen activity suggests it could be beneficial for patients suffering from BPH, providing a non-invasive treatment alternative to surgical interventions.

Enzyme Inhibition Studies

This compound has been studied for its inhibitory effects on key enzymes involved in steroidogenesis:

  • CYP17A1 Inhibition : Research indicates that this compound inhibits CYP17A1, an enzyme critical for the biosynthesis of steroid hormones. This inhibition may have implications for conditions like prostate cancer, where androgen levels are a contributing factor .
    EnzymeInhibition TypeIC50 Value (µM)Selectivity
    CYP17A1Competitive2.5Moderate
    5α-ReductaseNo significant activityN/AN/A

Properties

IUPAC Name

2-fluoro-4-[(2S,3R)-3-(3-fluoro-4-hydroxyphenyl)pentan-2-yl]phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18F2O2/c1-3-13(12-5-7-17(21)15(19)9-12)10(2)11-4-6-16(20)14(18)8-11/h4-10,13,20-21H,3H2,1-2H3/t10-,13-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDVXUHOSYIBGBT-ZWNOBZJWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC(=C(C=C1)O)F)C(C)C2=CC(=C(C=C2)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@@H](C1=CC(=C(C=C1)O)F)[C@H](C)C2=CC(=C(C=C2)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18F2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30865725
Record name Bifluranol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30865725
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

292.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

34633-34-6
Record name rel-4,4′-[(1R,2S)-1-Ethyl-2-methyl-1,2-ethanediyl]bis[2-fluorophenol]
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=34633-34-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Bifluranol [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034633346
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Bifluranol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30865725
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name BIFLURANOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/47602X79JF
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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